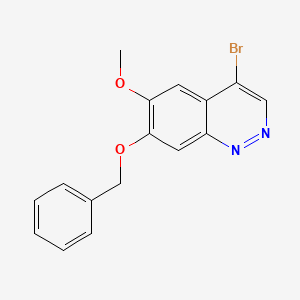

7-(Benzyloxy)-4-bromo-6-methoxycinnoline

Description

7-(Benzyloxy)-4-bromo-6-methoxycinnoline is a halogenated cinnoline derivative characterized by a benzyloxy group at position 7, a methoxy group at position 6, and a bromine atom at position 2.

Properties

Molecular Formula |

C16H13BrN2O2 |

|---|---|

Molecular Weight |

345.19 g/mol |

IUPAC Name |

4-bromo-6-methoxy-7-phenylmethoxycinnoline |

InChI |

InChI=1S/C16H13BrN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

UZLQAXBWCQZXIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN=N2)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step synthetic route starting from readily available aromatic precursors. The key steps include:

- Introduction of the bromine substituent (bromination)

- Methoxylation to introduce the methoxy group

- Benzyloxylation to install the benzyloxy group

- Cyclization to form the cinnoline ring system

This sequence is designed to build the substituted cinnoline core with precise regioselectivity.

Detailed Stepwise Synthetic Route

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | 2-Aminophenol or 4-bromo-2-nitroaniline | Brominating agent (e.g., N-bromosuccinimide) | 4-Bromo-2-nitroaniline or brominated aminophenol | Introduces bromine at position 4 |

| 2 | Reduction | 4-Bromo-2-nitroaniline | Reducing agent (e.g., Sn/HCl or Fe/HCl) | 4-Bromo-2-aminophenol | Converts nitro to amino group |

| 3 | Methoxylation | 4-Bromo-2-aminophenol | Methanol, acid or base catalyst | 4-Bromo-6-methoxy-2-aminophenol | Introduces methoxy group at position 6 |

| 4 | Benzyloxylation | Methoxylated intermediate | Benzyl chloride, base (e.g., K2CO3) | 7-(Benzyloxy)-4-bromo-6-methoxy-2-aminophenol | Benzylation at position 7 |

| 5 | Cyclization | Benzyloxylated intermediate | Cyclizing agent (e.g., phosphorus oxychloride, POCl3) | This compound | Formation of cinnoline ring |

- Bromination: Selective bromination is critical to place the bromine atom at position 4 on the aromatic ring.

- Methoxylation: Typically achieved by nucleophilic substitution or methylation of the hydroxyl group.

- Benzyloxylation: Benzyl chloride reacts with the phenolic hydroxyl group under basic conditions to form the benzyloxy ether.

- Cyclization: The final ring closure to form the cinnoline core is commonly performed by condensation with phosphorus oxychloride or similar dehydrating agents.

Industrial Scale Considerations

For industrial production, the synthetic route is optimized for:

- Use of continuous flow reactors to improve reaction control and safety

- High-throughput catalyst screening to maximize yield and selectivity

- Process intensification to reduce reaction times and waste

- Purification steps tailored to remove side products and ensure high purity

Chemical Reactions and Mechanistic Insights

Reactivity of Functional Groups

- The bromo substituent at position 4 serves as a reactive site for further cross-coupling or substitution reactions.

- The benzyloxy group is stable under many conditions but can be cleaved under hydrogenolysis or acidic conditions.

- The methoxy group influences electronic properties and can affect the reactivity of the aromatic ring.

Common Reaction Types

| Reaction Type | Typical Reagents | Outcome / Product Type |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | Quinone derivatives |

| Reduction | Sodium borohydride | Reduced cinnoline derivatives |

| Nucleophilic Substitution | Amines, thiols with NaOH | Substituted cinnoline derivatives |

Analytical Characterization

The structural integrity and purity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify substitution pattern and ring formation

- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight and substitution

- Elemental Analysis: Confirms composition consistent with molecular formula

- Chromatographic Techniques: HPLC or TLC for purity assessment

Comparative Analysis with Structural Analogs

Although the exact compound this compound is less frequently reported in literature compared to its chloro analogs (e.g., 7-(benzyloxy)-4-chloro-6-methoxycinnoline), the synthetic strategies are closely related, with halogen substitution being the main variable.

| Compound | Halogen | Key Differences | Applications |

|---|---|---|---|

| This compound | Bromine | Larger atomic radius than chlorine; affects binding | Potential enhanced hydrophobic interactions in biological targets |

| 7-(Benzyloxy)-4-chloro-6-methoxycinnoline | Chlorine | Slightly smaller halogen; well-studied synthesis | Used in anticancer agents and kinase inhibitors |

The brominated compound may offer improved biological activity due to the bromine’s size and polarizability, impacting molecular interactions.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Purpose | Reference Summary |

|---|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide or Br2 | Introduce bromine at position 4 | |

| 2 | Reduction | Sn/HCl, Fe/HCl | Reduce nitro to amino group | |

| 3 | Methoxylation | Methanol + acid/base catalyst | Introduce methoxy at position 6 | |

| 4 | Benzyloxylation | Benzyl chloride + K2CO3 | Install benzyloxy at position 7 | |

| 5 | Cyclization | Phosphorus oxychloride (POCl3) | Form cinnoline ring |

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-bromo-6-methoxycinnoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can modify the aromatic ring or substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced cinnoline derivatives.

Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

7-(Benzyloxy)-4-bromo-6-methoxycinnoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of fluorescent probes and materials for biomedical applications

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline involves its interaction with specific molecular targets:

Pathways Involved: The inhibition of MAO-B leads to increased levels of neurotransmitters in the brain, reducing oxidative stress and neuronal damage.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Compounds:

- 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS 162364-72-9) Molecular Formula: C₁₇H₁₄ClN₃O₂ Synthesis: Prepared via nucleophilic substitution of 4-chloro intermediates with phenols (e.g., 2-fluoro-4-nitrophenol) in chlorobenzene . Applications: Used as a precursor for anti-colorectal cancer agents .

- 7-(Benzyloxy)-4-chloro-6-methoxyquinoline (CAS 286371-49-1) Molecular Formula: C₁₇H₁₄ClNO₂ Physical Properties: Boiling point 434.8±40.0°C, density 1.3±0.1 g/cm³ . Structural Difference: Replaces the cinnoline core with a quinoline scaffold.

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 1639417-53-0)

Comparison:

Positional Isomers and Functional Group Variations

Key Compounds:

- 6-(Benzyloxy)-4-chloro-7-methoxyquinoline (CAS 516526-43-5) Molecular Formula: C₁₇H₁₄ClNO₂ Structural Difference: Benzyloxy and methoxy groups swapped between positions 6 and 7 . Synthesis: Prepared via benzylation of 4-chloro-6-hydroxy-7-methoxyquinoline .

- Methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Molecular Formula: C₂₂H₂₃NO₄ Functional Groups: Incorporates a butyl chain and ester group, enhancing lipophilicity .

Comparison:

Core Structure Variations

Key Compounds:

- Synthesis: Derived from oxidative cyclization of phenolic precursors .

- 6-Amino-4-(6-(benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate Molecular Complexity: Features a tetrahydrofuran substituent and carbohydrate moiety, likely improving water solubility .

Comparison:

- Electronic Effects: Isoquinoline’s fused ring system may enhance π-π stacking in biological targets compared to cinnoline .

- Solubility: Polar substituents (e.g., tetrahydrofuran) mitigate the hydrophobicity of benzyloxy groups .

Data Table: Key Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.